Defined Role in Ibrutinib Impurity Profiling with Validated HPLC Quantification
The (R)-enantiomer (CAS 143900-43-0) is not the primary synthetic intermediate for ibrutinib but is critically important as the primary chiral impurity in the production of its active pharmaceutical ingredient (API) [1]. The (S)-enantiomer is the desired building block, and the presence of the (R)-isomer must be controlled. An isocratic normal-phase HPLC method using a Chiralpak IC3 column has been developed and qualified to quantify this impurity, demonstrating the method's specificity, accuracy, linearity, and precision for this exact task [2].
| Evidence Dimension | Analytical Requirement and Validated Method for Impurity Quantification |
|---|---|
| Target Compound Data | (R)-1-Boc-3-hydroxypiperidine |
| Comparator Or Baseline | (S)-1-Boc-3-hydroxypiperidine |
| Quantified Difference | Validated HPLC method for specific quantification of (R)-isomer in (S)-isomer samples, confirming method specificity, accuracy, linearity, and precision. |
| Conditions | Normal-phase HPLC using Chiralpak IC3 (250 × 4.6 mm, 3 µm) column with isocratic elution. |
Why This Matters
Procurement of (R)-1-Boc-3-hydroxypiperidine as a certified reference standard is mandatory for analytical method development, validation, and quality control in ibrutinib manufacturing to meet stringent regulatory (e.g., ICH) requirements.
- [1] ChemWhat. (n.d.). Ibrutinib Impurity 16 CAS#: 143900-43-0. Retrieved from https://www.chemwhat.com/ibrutinib-impurity-16-cas-143900-43-0/ View Source
- [2] K. Suresh, S. S. (2025). Chiral-selective biocatalysis of (S)-1-BOC-3-hydroxypiperidine: developing analytical method for quantifying (R)-isomer impurities. Chemical Papers, 79, 5409–5425. View Source
